Linkage Chemistry Differentiation: Direct N-Amide vs. S-Linked vs. S-Alkylated Amide in Benzofuran-Oxadiazole Scaffolds
The target compound (CAS 922041-78-9) employs a direct N-amide bond connecting the phenylacetamide moiety to the oxadiazole 2-position. This contrasts fundamentally with the BF1–BF16 series, which uses an S-linked (thioether) N-phenylacetamide attachment, and the 5a–j series, which uses an S-alkylated amide linkage [1][2]. The bond connectivity difference has documented functional consequences: the S-linked BF4 achieves a docking binding affinity of −14.82 kcal/mol against Mtb Pks13 (exceeding TAM-16 at −14.61 kcal/mol), while the S-alkylated 5a achieves tyrosinase IC50 of 11 ± 0.25 μM (vs. ascorbic acid 11.5 ± 0.1 μM) [1][2]. No quantitative activity data have been published for the direct N-amide variant (CAS 922041-78-9) against these same targets, meaning its activity profile cannot be predicted from the S-linked or S-alkylated series data.
| Evidence Dimension | Linkage type between oxadiazole core and N-phenylacetamide moiety |
|---|---|
| Target Compound Data | Direct N-amide bond (N-[5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide) |
| Comparator Or Baseline | BF4: S-linked (thioether) bond; Binding affinity −14.82 kcal/mol vs. Mtb Pks13. Compound 5a: S-alkylated amide; IC50 11 ± 0.25 μM vs. bacterial tyrosinase |
| Quantified Difference | Target compound has no published activity data for Mtb Pks13 or tyrosinase; structural linkage difference predicts distinct SAR but magnitude of activity difference is not yet quantified |
| Conditions | BF4 data from in silico molecular docking against Mtb Pks13 (PDB: not specified); 5a data from in vitro bacterial tyrosinase inhibition assay |
Why This Matters
Researchers procuring this compound for SAR expansion studies must recognize that linker chemistry is a critical determinant of biological activity in benzofuran-oxadiazole hybrids, and existing SAR tables from BF or 5a series are not directly transferable.
- [1] Irfan A, Faisal S, Ahmad S, et al. In Silico Development of Novel Benzofuran-1,3,4-Oxadiazoles as Lead Inhibitors of M. tuberculosis Polyketide Synthase 13. Pharmaceuticals (Basel). 2023;16(6):829. doi:10.3390/ph16060829 View Source
- [2] Irfan A, Zahoor AF, Kamal S, Hassan M, Kloczkowski A. Ultrasonic-Assisted Synthesis of Benzofuran Appended Oxadiazole Molecules as Tyrosinase Inhibitors. Int J Mol Sci. 2022;23(18):10979. doi:10.3390/ijms231810979 View Source
